Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate
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Overview
Description
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, an iodine atom, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-amino-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate, iodination can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism by which ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-iodo-5-(trifluoromethyl)phenylacetate
- 2-Iodo-5-(trifluoromethyl)pyridine
- Trifluoromethyl ethers
Uniqueness
Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required .
Properties
Molecular Formula |
C7H5F3INO3 |
---|---|
Molecular Weight |
335.02 g/mol |
IUPAC Name |
ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H5F3INO3/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3 |
InChI Key |
NCMSRRCKLOMMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)I)C(F)(F)F |
Origin of Product |
United States |
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